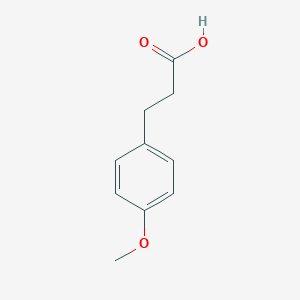

3-(4-Methoxyphenyl)propionic acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(4-methoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-13-9-5-2-8(3-6-9)4-7-10(11)12/h2-3,5-6H,4,7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIUFLISGGHNPSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20871855 | |

| Record name | 3-(4-Methoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20871855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1929-29-9, 25173-37-9 | |

| Record name | 3-(4-Methoxyphenyl)propionic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1929-29-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(p-Methoxyphenyl)propionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001929299 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(p-Methoxyphenyl)propionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025173379 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1929-29-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51509 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1929-29-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33134 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(4-Methoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20871855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(4-Methoxyphenyl)propionic Acid (CAS: 1929-29-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Methoxyphenyl)propionic acid, also known as 4-methoxyhydrocinnamic acid, is an aromatic carboxylic acid with the CAS number 1929-29-9. This white to light beige crystalline powder serves as a versatile building block in organic synthesis and holds potential as an intermediate in the development of novel pharmaceuticals.[1][2] Its structural motif, featuring a methoxy-substituted phenyl ring attached to a propionic acid chain, makes it a subject of interest for researchers exploring new therapeutic agents, particularly in the realms of anti-inflammatory and analgesic drugs. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential biological significance, with a focus on experimental details and data presentation for the scientific community.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 1929-29-9 | [1] |

| Molecular Formula | C₁₀H₁₂O₃ | [1] |

| Molecular Weight | 180.20 g/mol | [1] |

| Appearance | White to light beige crystalline powder | [1] |

| Melting Point | 98-100 °C | [1] |

| Boiling Point | 194 °C at 15 mmHg | [1] |

| Density | 1.144 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 4.71 ± 0.10 (Predicted) | [1] |

| Solubility | Sparingly soluble in water; Soluble in organic solvents like ethanol and acetone. | [2] |

| InChI | InChI=1S/C10H12O3/c1-13-9-5-2-8(3-6-9)4-7-10(11)12/h2-3,5-6H,4,7H2,1H3,(H,11,12) | [1] |

| SMILES | COc1ccc(CCC(=O)O)cc1 | [1] |

Synthesis and Purification

The most commonly cited method for the synthesis of this compound is the catalytic hydrogenation of 4-methoxycinnamic acid.[1][2]

Experimental Protocol: Synthesis

Objective: To synthesize this compound from 4-methoxycinnamic acid.

Materials:

-

4-Methoxycinnamic acid

-

10% Palladium on activated carbon (Pd/C)

-

Tetrahydrofuran (THF)

-

Hydrogen gas (H₂)

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

In a suitable reaction vessel, dissolve 4-methoxycinnamic acid in tetrahydrofuran (THF).

-

Add a catalytic amount of 10% palladium on activated carbon to the solution.

-

Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere.

-

Stir the reaction mixture vigorously at room temperature for several hours. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC).

-

Upon completion of the reaction (disappearance of the starting material), filter the mixture to remove the palladium catalyst.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

Experimental Protocol: Purification

Objective: To purify the crude this compound.

Materials:

-

Crude this compound

-

Suitable recrystallization solvent (e.g., water, or a mixture of organic solvents)

-

Heating and cooling apparatus

-

Filtration apparatus

Procedure:

-

Dissolve the crude product in a minimal amount of a suitable hot solvent.

-

Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.

-

Collect the purified crystals by filtration.

-

Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

-

Dry the purified crystals under vacuum.

Spectroscopic Data

The identity and purity of synthesized this compound are confirmed using various spectroscopic techniques.

| Spectroscopic Data | Key Features |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.1 (d, 2H, Ar-H), ~6.8 (d, 2H, Ar-H), ~3.8 (s, 3H, OCH₃), ~2.9 (t, 2H, CH₂), ~2.6 (t, 2H, CH₂) |

| Mass Spectrometry (EI) | m/z: 180 (M⁺), 121 (base peak) |

| Infrared (IR) Spectroscopy | Characteristic peaks for O-H (carboxylic acid), C=O (carboxylic acid), C-O (ether), and aromatic C-H stretching. |

Biological Activity and Potential Applications

While this compound is primarily utilized as a chemical intermediate, its structural similarity to other biologically active phenolic acids suggests potential therapeutic applications. It is often considered in the context of developing anti-inflammatory and analgesic agents.[2]

Antimicrobial Properties

Some evidence suggests that this compound may possess antimicrobial properties by potentially inhibiting microbial growth through binding to the active sites of enzymes.[1][3]

Insights from Structurally Related Compounds

Significant research has been conducted on hydroxylated and dimethoxylated analogs of this compound, which provides valuable insights into potential mechanisms of action that could be investigated for the title compound.

-

3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA) , a metabolite of dietary polyphenols, has been shown to improve hepatic lipid metabolism by acting as a specific agonist for the G protein-coupled receptor 41 (GPR41).[4][5] Activation of GPR41 is linked to anti-obesity effects and the stimulation of lipid catabolism.[4][5]

-

3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA) has demonstrated anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated microglial cells.[6] Its mechanism of action involves the suppression of pro-inflammatory mediators and cytokines by inhibiting the NF-κB, MAPKs, and PI3K/Akt signaling pathways.[6]

Potential Signaling Pathways (Hypothetical)

Based on the activities of its structurally related analogs, a hypothetical model for the anti-inflammatory mechanism of this compound can be proposed. It is crucial to note that this is a speculative model and requires experimental validation for this compound.

Safety and Handling

This compound is classified as an irritant.[1] The following safety precautions should be observed:

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]

-

Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[4]

Conclusion

This compound is a readily synthesizable compound with a well-defined chemical profile. While its primary current application is in organic synthesis, the biological activities of its close structural analogs suggest that it may be a valuable scaffold for the development of new therapeutic agents. Further research is warranted to elucidate its specific mechanisms of action and to explore its potential role in modulating inflammatory and metabolic pathways. This guide provides a foundational resource for scientists and researchers interested in exploring the potential of this compound in drug discovery and development.

References

- 1. This compound(1929-29-9) 1H NMR spectrum [chemicalbook.com]

- 2. This compound | 1929-29-9 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. 3-(4-Hydroxy-3-methoxyphenyl) propionic acid contributes to improved hepatic lipid metabolism via GPR41 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3-(4-HYDROXY-3-METHOXYPHENYL)PROPIONIC ACID(1135-23-5) 1H NMR spectrum [chemicalbook.com]

- 6. Anti-Inflammatory Effects of 3-(4'-Hydroxyl-3',5'-Dimethoxyphenyl)Propionic Acid, an Active Component of Korean Cabbage Kimchi, in Lipopolysaccharide-Stimulated BV2 Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

3-(4-Methoxyphenyl)propionic acid structural formula

An In-depth Technical Guide to 3-(4-Methoxyphenyl)propionic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as 4-methoxyhydrocinnamic acid, is a chemical compound with the molecular formula C₁₀H₁₂O₃.[1] It consists of a propionic acid moiety attached to a phenyl ring, which is substituted with a methoxy group at the para position.[2] This compound serves as a valuable intermediate in the synthesis of various organic molecules and pharmaceuticals.[2] While its derivatives and structurally similar compounds have been noted for various biological activities, including anti-inflammatory and antimicrobial properties, this guide will focus on the technical details pertaining to the core compound itself.

Chemical and Physical Properties

This compound is typically a white to light beige crystalline powder under standard conditions.[1] It is sparingly soluble in water but shows good solubility in organic solvents like ethanol and acetone.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1929-29-9 | [1][3] |

| Molecular Formula | C₁₀H₁₂O₃ | [1] |

| Molecular Weight | 180.20 g/mol | [3] |

| Melting Point | 98-100 °C | [1][3] |

| Boiling Point | 194 °C / 15 mmHg | |

| Appearance | White to light beige crystalline powder | [1] |

| SMILES String | COc1ccc(CCC(O)=O)cc1 | [3] |

| InChI Key | FIUFLISGGHNPSM-UHFFFAOYSA-N |

Spectroscopic Data

The structural identity of this compound is confirmed through various spectroscopic techniques. The key spectral data are summarized below.

Table 2: Spectroscopic Data for this compound

| Technique | Key Data / Observed Peaks | Reference(s) |

| ¹H NMR | Chemical shifts (ppm) in CDCl₃: ~11.0 (br s, 1H, COOH), 7.12 (d, 2H, Ar-H), 6.83 (d, 2H, Ar-H), 3.78 (s, 3H, OCH₃), 2.89 (t, 2H, Ar-CH₂), 2.64 (t, 2H, CH₂-COOH) | [2] |

| ¹³C NMR | Expected chemical shifts (ppm): ~179 (C=O), ~158 (C-OCH₃), ~132 (Ar C-C), ~129 (Ar C-H), ~114 (Ar C-H), ~55 (OCH₃), ~36 (CH₂-COOH), ~30 (Ar-CH₂) | [2][4][5] |

| Mass Spectrometry (EI) | Molecular Ion [M]⁺ at m/z 180. Key fragments correspond to loss of COOH (m/z 135) and subsequent rearrangements. | [6] |

| Infrared (IR) | Characteristic absorptions (cm⁻¹): ~2500-3300 (O-H stretch, broad), ~1700 (C=O stretch), ~1610, 1510 (C=C stretch, aromatic), ~1250, 1030 (C-O stretch) |

Experimental Protocols

Synthesis of this compound

A common and efficient method for synthesizing this compound is through the catalytic hydrogenation of 4-methoxycinnamic acid.[1]

Objective: To prepare this compound from 4-methoxycinnamic acid.

Materials:

-

4-Methoxycinnamic acid (or 3-(4-methoxyphenyl)acrylic acid)

-

10% Palladium on activated carbon (Pd/C)

-

Tetrahydrofuran (THF)

-

Hydrogen gas (H₂)

Procedure:

-

Dissolve 4-methoxycinnamic acid (15 g, 84.2 mmol) in tetrahydrofuran (50 mL) in a suitable reaction vessel.

-

Add a catalytic amount of 10% Pd/C to the solution.

-

Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus).

-

Stir the reaction vigorously at room temperature for approximately 5 hours.

-

Monitor the reaction completion (e.g., by TLC).

-

Upon completion, carefully filter the mixture through a pad of celite to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure (rotary evaporation) to yield the crude product.

-

The resulting white solid is this compound. The reported yield is typically high (e.g., 95.2%), with a melting point of 102-103 °C.[1]

Analytical Characterization

Objective: To confirm the identity and purity of the synthesized this compound.

General Protocol:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Prepare a sample by dissolving a small amount of the product (~5-10 mg) in a deuterated solvent (e.g., 0.5 mL CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz).

-

Process the data and compare the resulting chemical shifts, multiplicities, and integrations with the expected values for the target structure.

-

-

Mass Spectrometry (MS):

-

Introduce a small sample into the mass spectrometer, typically using an electron ionization (EI) source.

-

Acquire the mass spectrum and identify the molecular ion peak (m/z = 180.2).

-

Analyze the fragmentation pattern to further confirm the structure. Common fragments for carboxylic acids involve the loss of hydroxyl (M-17) and carboxyl (M-45) groups.[7]

-

-

Infrared (IR) Spectroscopy:

-

Prepare the sample (e.g., as a KBr pellet or a thin film).

-

Obtain the IR spectrum using an FTIR spectrometer.

-

Identify characteristic absorption bands corresponding to the functional groups present (O-H, C=O, C-O, aromatic C=C).

-

Biological Activity

In contrast, its structural analogs have been the subject of significant research:

-

3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA) , a microbial metabolite of dietary polyphenols, has demonstrated antioxidant, anti-obesity, and anti-diabetic properties.[8] It has been shown to improve hepatic lipid metabolism, potentially through the GPR41 receptor, and may inhibit the aggregation of amyloid β-peptide, suggesting neuroprotective potential.[9][10][11]

-

3-(4′-hydroxyl-3′,5′-dimethoxyphenyl)propionic acid (HDMPPA) has been investigated for its anti-inflammatory effects, showing suppression of pro-inflammatory mediators in microglial cells through the blockage of NF-κB, MAPKs, and PI3K/Akt signaling pathways.[12][13]

These findings in related molecules suggest that this compound could be a valuable scaffold for medicinal chemistry exploration. However, it is crucial for researchers to note that the biological activities of these analogs cannot be directly extrapolated to the parent compound. Further investigation is required to elucidate the specific pharmacological profile of this compound.

References

- 1. This compound | 1929-29-9 [chemicalbook.com]

- 2. This compound(1929-29-9) 13C NMR spectrum [chemicalbook.com]

- 3. 3-(4-甲氧基苯基)丙酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. This compound [webbook.nist.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. 3-(4-Hydroxy-3-methoxyphenyl) propionic acid contributes to improved hepatic lipid metabolism via GPR41 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 12. Anti-Inflammatory Effects of 3-(4'-Hydroxyl-3',5'-Dimethoxyphenyl)Propionic Acid, an Active Component of Korean Cabbage Kimchi, in Lipopolysaccharide-Stimulated BV2 Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of 3-(4-Methoxyphenyl)propionic Acid from 4-Methoxycinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Methoxyphenyl)propionic acid is a valuable building block in the synthesis of a variety of pharmaceutical compounds and other fine chemicals. Its structure, featuring a methoxy-substituted phenyl ring and a propionic acid moiety, makes it a key intermediate for introducing specific pharmacophores. This technical guide provides a comprehensive overview of the synthesis of this compound from its unsaturated precursor, 4-methoxycinnamic acid. The primary focus is on the catalytic hydrogenation of the carbon-carbon double bond, a robust and widely used transformation. This document details established experimental protocols, presents quantitative data for comparison, and visualizes the reaction pathway and experimental workflow to aid in laboratory implementation.

Reaction Overview

The conversion of 4-methoxycinnamic acid to this compound involves the selective reduction of the alkene functional group without affecting the aromatic ring or the carboxylic acid moiety. This is most commonly and efficiently achieved through catalytic hydrogenation.

Reaction Scheme:

Figure 1: General reaction scheme for the synthesis.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound, including physical properties of the starting material and product, and a comparison of different reaction conditions.

Table 1: Physical and Spectroscopic Data of Reactant and Product

| Property | 4-Methoxycinnamic Acid | This compound |

| Molecular Formula | C₁₀H₁₀O₃ | C₁₀H₁₂O₃ |

| Molecular Weight | 178.18 g/mol | 180.20 g/mol |

| Appearance | White to light beige crystalline powder | White solid |

| Melting Point | 172-175 °C | 98-103 °C[1] |

| CAS Number | 943-89-5 | 1929-29-9 |

| ¹H NMR (CDCl₃, ppm) | δ 7.65 (d, J=16.0 Hz, 1H), 7.49 (d, J=8.8 Hz, 2H), 6.91 (d, J=8.8 Hz, 2H), 6.31 (d, J=16.0 Hz, 1H), 3.84 (s, 3H) | δ 7.12 (d, J=8.6 Hz, 2H), 6.84 (d, J=8.6 Hz, 2H), 3.78 (s, 3H), 2.91 (t, J=7.8 Hz, 2H), 2.65 (t, J=7.8 Hz, 2H)[2] |

| ¹³C NMR (CDCl₃, ppm) | δ 172.5, 161.7, 145.1, 129.9, 127.1, 115.3, 114.4, 55.4 | δ 179.2, 158.2, 132.8, 129.8, 114.0, 55.2, 35.9, 30.2 |

| IR (KBr, cm⁻¹) | ~3000 (O-H), ~1680 (C=O), ~1625 (C=C), ~1250 (C-O) | ~3000 (O-H), ~1700 (C=O), ~1245 (C-O) |

Table 2: Comparison of Catalytic Hydrogenation Conditions

| Catalyst (Loading) | Hydrogen Source (Pressure) | Solvent | Temperature | Time (h) | Yield (%) | Reference |

| 10% Pd/C (catalytic) | H₂ (atmospheric) | Tetrahydrofuran | Room Temp. | 5 | 95.2 | [1][3] |

| 5% Pd/C | H₂ (6.89 MPa) | 1,4-Dioxane | 220 °C | 6 | High Conversion* | [4] |

| 5% Ru/C | H₂ (6.89 MPa) | 1,4-Dioxane | 220 °C | 6 | 17** | [4] |

| PdCl₂ (10 mol%) | Formic Acid | 2.5 M aq. NaOH | 65 °C | 16 | 98 | [5] |

| [RhCl(COD)]₂ (10 mol%) | Formic Acid | Tetrahydrofuran | 65 °C | 4 | 95 | [6] |

* Specific yield for this compound not provided, but high conversion of the related cinnamic acid was reported. Further hydrogenation of the aromatic ring was observed. ** Yield for the initial hydrogenation product of cinnamic acid. Significant side products were formed. *** Yield reported for the hydrogenation of unsubstituted cinnamic acid; similar reactivity is expected for the methoxy derivative.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound.

Method 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This is the most common and high-yielding method reported.

Materials:

-

4-Methoxycinnamic acid

-

10% Palladium on activated carbon (Pd/C)

-

Tetrahydrofuran (THF)

-

Hydrogen gas (H₂)

-

Filtration apparatus (e.g., Celite or a syringe filter)

-

Rotary evaporator

Procedure:

-

In a suitable reaction flask, dissolve 15 g (84.2 mmol) of 4-methoxycinnamic acid in 50 mL of tetrahydrofuran.[1]

-

To this solution, carefully add a catalytic amount of 10% palladium on activated carbon.

-

The reaction vessel is then purged with hydrogen gas.

-

The reaction mixture is stirred vigorously at room temperature under a hydrogen atmosphere (a balloon filled with hydrogen is often sufficient for lab-scale reactions) for 5 hours.[1]

-

Reaction progress can be monitored by Thin Layer Chromatography (TLC) or by the cessation of hydrogen uptake.

-

Upon completion, the reaction mixture is carefully filtered through a pad of Celite to remove the palladium catalyst. The filter cake should be washed with a small amount of THF to ensure complete recovery of the product.

-

The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield the crude product.[1]

-

The resulting white solid is this compound. A reported yield for this procedure is 95.2%, with a melting point of 102-103 °C.[1]

Method 2: Catalytic Transfer Hydrogenation using Formic Acid and PdCl₂

This method offers an alternative to using pressurized hydrogen gas, employing formic acid as the hydrogen source. The following is a general procedure adapted from the reduction of cinnamic acid.[5]

Materials:

-

4-Methoxycinnamic acid

-

Palladium(II) chloride (PdCl₂)

-

Formic acid

-

Aqueous sodium hydroxide (NaOH) solution (2.5 M)

-

Diethyl ether

-

Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of 4-methoxycinnamic acid (e.g., 0.33 mmol) in 4 mL of 2.5 M aqueous NaOH, add PdCl₂ (10 mol%).[5]

-

Add formic acid (4 equivalents) dropwise to the reaction mixture.[5]

-

Heat the mixture to 65 °C for 16 hours.[5]

-

After cooling to room temperature, neutralize the reaction mixture with 2 M HCl.

-

Extract the product with diethyl ether (2 x 5 mL).

-

Wash the combined organic layers with water (10 mL) and dry over anhydrous Na₂SO₄.[5]

-

Filter the solution and remove the solvent in vacuo.

-

The crude product can be purified by a short column of silica gel.

Visualizations

Reaction Pathway

The following diagram illustrates the key steps involved in the catalytic hydrogenation of 4-methoxycinnamic acid on a metal catalyst surface.

Figure 2: Simplified pathway of catalytic hydrogenation.

Experimental Workflow

This diagram outlines the general laboratory workflow for the synthesis and purification of this compound.

Figure 3: General experimental workflow.

Conclusion

The synthesis of this compound from 4-methoxycinnamic acid is a well-established and efficient process, crucial for the development of various pharmaceutical agents. Catalytic hydrogenation using palladium on carbon stands out as a high-yielding and straightforward method. Alternative approaches, such as catalytic transfer hydrogenation, offer viable options, particularly when avoiding the use of pressurized hydrogen gas is desirable. The data and protocols presented in this guide are intended to provide researchers and drug development professionals with the necessary information to confidently and successfully perform this synthesis in a laboratory setting. Careful selection of the catalyst and reaction conditions, as outlined in this document, will enable the efficient production of this important chemical intermediate.

References

- 1. This compound | 1929-29-9 [chemicalbook.com]

- 2. This compound(1929-29-9) 1H NMR spectrum [chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. researchgate.net [researchgate.net]

- 5. Sciencemadness Discussion Board - Catalytic transfer hydrogenation of cinnamic acid in alkaline aqueous medium using PdCl2/HCOOH/NaOH - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. chemmethod.com [chemmethod.com]

Unveiling the Natural Origins of Phenylpropanoic Acids: A Technical Guide

A Note to Our Audience of Researchers, Scientists, and Drug Development Professionals:

Initial investigations into the natural sources of 3-(4-Methoxyphenyl)propionic acid have yielded no significant evidence of its occurrence as a natural product in plant, fungal, or microbial kingdoms. The scientific literature and major chemical and metabolomic databases do not currently document its isolation from a natural source.

However, these searches have consistently highlighted a closely related and highly significant compound: 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA) , also known as dihydroferulic acid. HMPA is a prominent microbial metabolite of dietary polyphenols and is abundant in various fermented foods. Given its structural similarity and natural prevalence, this guide will focus on the natural sources, biosynthesis, and experimental protocols related to HMPA, as it is likely the compound of interest for researchers in this field.

Introduction to 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA)

3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA) is a phenolic acid that has garnered significant attention for its antioxidant, anti-inflammatory, and potential therapeutic properties. It is not typically found in its free form in fresh plant materials but is rather a product of microbial metabolism in the mammalian gut and in fermented foods. HMPA is a key metabolite of dietary polyphenols such as ferulic acid, curcumin, and chlorogenic acid[1][2]. Its presence in the human body is directly linked to the consumption of polyphenol-rich foods like whole grains, coffee, tea, and certain fruits and vegetables.

Natural Sources and Quantitative Data

The primary natural sources of HMPA are fermented foods and the metabolic action of gut microbiota on dietary precursors. The following table summarizes the quantitative data on HMPA concentration in various sources.

| Natural Source/Metabolic Origin | Precursor Compound(s) | Concentration of HMPA | Reference |

| Fermented Rice Bran | Ferulic Acid | Not explicitly quantified, but identified as a key phenolic compound. | [3] |

| Japanese Unpolished Rice Vinegar (Kurosu) | Ferulic Acid and other polyphenols | Identified as a naturally produced component contributing to antioxidant properties. | [1] |

| Fermented Wolfberry Juice | Polyphenols in wolfberries | Naturally produced during fermentation, contributing to antioxidant properties. | [1] |

| Human Plasma (post-consumption of polyphenol-rich foods) | Ferulic Acid, Curcumin, Chlorogenic Acid | Varies significantly based on diet. | [1] |

| Mouse Cecum (after 1% HMCA diet) | 4-hydroxy-3-methoxycinnamic acid (HMCA) | HMPA detected, while HMCA was not. |

Biosynthesis and Metabolic Pathways

HMPA is primarily formed through the microbial reduction of the double bond in the side chain of ferulic acid (4-hydroxy-3-methoxycinnamic acid). This biotransformation is carried out by a variety of gut bacteria.

Microbial Transformation of Ferulic Acid to HMPA

The conversion of ferulic acid to HMPA is a two-step process catalyzed by microbial enzymes. First, the carboxylic acid group is activated, often to a CoA-thioester. This is followed by the reduction of the α,β-unsaturated double bond.

Caption: Microbial conversion of Ferulic Acid to HMPA.

Experimental Protocols

Extraction and Quantification of HMPA from Fermented Foods

This protocol is a general guideline for the extraction and quantification of HMPA from a fermented food matrix, such as fermented rice bran.

Materials:

-

Fermented food sample

-

Ethyl acetate

-

Methanol

-

Water (HPLC grade)

-

Formic acid

-

HMPA analytical standard

-

Centrifuge

-

Rotary evaporator

-

HPLC system with a C18 column and UV or MS detector

Procedure:

-

Sample Preparation: Homogenize the fermented food sample.

-

Extraction:

-

To 10 g of the homogenized sample, add 50 mL of ethyl acetate.

-

Sonicate for 30 minutes.

-

Centrifuge at 5000 rpm for 10 minutes and collect the supernatant.

-

Repeat the extraction process two more times.

-

Pool the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator.

-

-

Sample Clean-up (Optional, if high matrix interference):

-

Dissolve the dried extract in a small volume of methanol.

-

Pass the solution through a solid-phase extraction (SPE) cartridge (e.g., C18) to remove interfering compounds.

-

Elute the HMPA with methanol.

-

-

Quantification:

-

Reconstitute the dried extract in a known volume of mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

-

Inject an aliquot into the HPLC system.

-

HPLC Conditions (Example):

-

Column: C18, 4.6 x 250 mm, 5 µm

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Methanol with 0.1% formic acid

-

Gradient: Start with 10% B, increase to 90% B over 30 minutes.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 280 nm or MS in negative ion mode.

-

-

Prepare a calibration curve using the HMPA analytical standard to quantify the concentration in the sample.

-

Experimental Workflow for HMPA Analysis

The following diagram illustrates a typical workflow for the analysis of HMPA from a biological or food matrix.

Caption: Workflow for HMPA extraction and analysis.

Conclusion

While this compound does not appear to be a naturally occurring compound, the closely related 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA) is a significant and widely studied microbial metabolite. For researchers and drug development professionals, understanding the natural origins, biosynthesis, and analytical methodologies for HMPA is crucial for harnessing its potential health benefits. The information and protocols provided in this guide serve as a foundational resource for further investigation into this promising phenolic acid.

References

An In-Depth Technical Guide to 3-(4-Methoxyphenyl)propionic Acid: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(4-Methoxyphenyl)propionic acid (also known as p-methoxyhydrocinnamic acid), a significant organic compound utilized as a building block in the synthesis of various pharmaceuticals and specialty chemicals. This document details its discovery and historical synthesis, physico-chemical and spectroscopic properties, and established experimental protocols for its preparation. Quantitative data is presented in structured tables for clarity, and key synthetic pathways are visualized using logical diagrams to facilitate understanding for researchers and professionals in drug development and chemical synthesis.

Introduction

This compound, with the CAS number 1929-29-9, is an aromatic carboxylic acid characterized by a methoxy-substituted phenyl group attached to a propionic acid moiety.[1] Its structure lends itself to a variety of chemical transformations, making it a valuable intermediate in organic synthesis. While not widely recognized for its own biological activity, its derivatives are of considerable interest in medicinal chemistry. This guide aims to be a core technical resource on this compound, with a particular focus on its historical synthesis and fundamental properties.

Discovery and Historical Synthesis

The definitive first synthesis of this compound is not prominently documented in a single "discovery" paper. Its history is intrinsically linked to the development of fundamental organic reactions in the late 19th and early 20th centuries, particularly the synthesis of its unsaturated precursor, 4-methoxycinnamic acid.

The most probable and historically significant route to this compound involves a two-step process:

-

Synthesis of 4-Methoxycinnamic Acid: Early methods for the synthesis of cinnamic acids and their derivatives were established through reactions such as the Perkin reaction (1868) and the Knoevenagel condensation (1894).[2][3] These reactions involve the condensation of an aromatic aldehyde (in this case, p-anisaldehyde) with an acid anhydride or an active methylene compound, respectively.[4][5]

-

Reduction to this compound: The subsequent step involves the reduction of the carbon-carbon double bond in the acrylic acid side chain of 4-methoxycinnamic acid. A key historical method for this type of reduction is the Clemmensen reduction , first reported in 1913, which utilizes zinc amalgam and hydrochloric acid to reduce ketones and aldehydes to alkanes.[6][7][8] While primarily used for carbonyls, similar reductive conditions were applied to α,β-unsaturated carboxylic acids.

Modern synthetic approaches still largely follow this two-step logic, albeit with more refined and efficient reagents and catalysts, such as catalytic hydrogenation using palladium on carbon (Pd/C).

Physico-Chemical and Spectroscopic Data

The following tables summarize the key quantitative data for this compound, compiled from various chemical data sources.

Table 1: Physico-Chemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₂O₃ | [5] |

| Molecular Weight | 180.20 g/mol | [5] |

| Appearance | White to light beige crystalline powder | [5] |

| Melting Point | 98-100 °C (lit.) | [5] |

| Boiling Point | 194 °C / 15 mmHg | [5] |

| Density | 1.144 ± 0.06 g/cm³ (Predicted) | [5] |

| pKa | 4.71 ± 0.10 (Predicted) | [5] |

Table 2: Spectroscopic Data

| Spectrum Type | Key Peaks / Shifts | Reference(s) |

| ¹H NMR (CDCl₃) | δ (ppm): 11.0 (s, 1H, -COOH), 7.12 (d, 2H, Ar-H), 6.83 (d, 2H, Ar-H), 3.77 (s, 3H, -OCH₃), 2.89 (t, 2H, -CH₂-), 2.64 (t, 2H, -CH₂-) | N/A |

| IR (Gas Phase) | Major peaks corresponding to C=O (carboxylic acid), C-O (ether), and aromatic C-H stretches. | N/A |

| Mass Spectrum (EI) | m/z: 180 (M+), 135, 121, 91, 77 | N/A |

Experimental Protocols

The following protocols detail established methods for the synthesis of this compound.

Synthesis of 4-Methoxycinnamic Acid via Knoevenagel Condensation

This protocol is a representative method for the synthesis of the unsaturated precursor.

Materials:

-

4-Methoxybenzaldehyde (p-anisaldehyde)

-

Malonic acid

-

Pyridine

-

β-alanine

-

Concentrated Hydrochloric Acid (HCl)

-

Absolute ethanol

Procedure:

-

In a 25-mL round-bottomed flask, dissolve 4-methoxybenzaldehyde (0.804 mL, 6.61 mmol), malonic acid (1.75 g, 16.8 mmol), and β-alanine (0.10 g, 1.12 mmol) in pyridine (3.0 mL, 37.1 mmol).[2]

-

Heat the mixture under reflux for 90 minutes.[2]

-

After cooling to room temperature, place the reaction mixture in an ice bath.

-

Slowly add 8.0 mL of concentrated HCl. A white precipitate will form.[2]

-

Collect the resulting white precipitate by vacuum filtration, wash with cold water (2 x 10 mL), and dry thoroughly.[2]

-

Recrystallize the product from absolute ethanol (~20 mL) to yield pure 4-methoxycinnamic acid.[2]

Synthesis of this compound via Catalytic Hydrogenation

This is a common and efficient modern method for the reduction of the cinnamic acid precursor.

Materials:

-

4-Methoxycinnamic acid (or 3-(4-methoxyphenyl)acrylic acid)

-

Tetrahydrofuran (THF)

-

10% Palladium on activated carbon (Pd/C)

-

Hydrogen gas (H₂)

Procedure:

-

Dissolve 4-methoxycinnamic acid (15 g, 84.2 mmol) in tetrahydrofuran (50 mL) in a flask suitable for hydrogenation.[5]

-

Carefully add a catalytic amount of 10% palladium on activated carbon.[5]

-

Purge the reaction vessel with hydrogen gas.

-

Carry out the hydrogenation reaction at room temperature with continuous stirring for 5 hours, maintaining a positive pressure of hydrogen.[5]

-

Upon completion of the reaction (monitored by TLC), filter the mixture to remove the catalyst.[5]

-

Concentrate the filtrate in vacuo to yield the white solid product, this compound. A typical yield is around 95.2%, with a melting point of 102-103 °C.[5]

Mandatory Visualizations

The following diagrams illustrate the key synthetic pathways described in this guide.

Caption: Synthetic workflow for this compound.

Caption: Logical relationships in the synthesis of the target compound.

Conclusion

This compound is a compound with a rich history rooted in the foundational principles of organic synthesis. While its direct biological applications are limited, its role as a versatile synthetic intermediate ensures its continued relevance in the fields of pharmaceutical development and materials science. This guide has provided a detailed overview of its historical context, physical and spectral properties, and reliable synthetic protocols to serve as a valuable resource for the scientific community.

References

- 1. researchgate.net [researchgate.net]

- 2. 4-METHOXYCINNAMIC ACID synthesis - chemicalbook [chemicalbook.com]

- 3. CN103450020B - P-methoxy cinnamic acid ester preparation method - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. P-METHOXYCINNAMIC ACID CAS#: 30-09-1 [chemicalbook.com]

- 8. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Physical and Chemical Properties of 3-(4-Methoxyphenyl)propionic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 3-(4-Methoxyphenyl)propionic acid (CAS No. 1929-29-9), a compound of interest in pharmaceutical development and organic synthesis. This document consolidates key data, outlines standard experimental methodologies for property determination, and presents a logical workflow for physical characterization.

Physical and Chemical Data

This compound is a carboxylic acid derivative with a methoxy-substituted phenyl group. Its physical state is consistently reported as a solid at room temperature. The appearance can vary, ranging from white to light beige or yellow, and it is often found in a crystalline or powdered form.[1][2][3][4]

The following table summarizes the key quantitative physical and chemical properties of this compound:

| Property | Value | Source(s) |

| Physical State | Solid, Crystalline Powder | [1][2][3][4] |

| Appearance | White to light beige, sometimes cream, yellow, or orange crystalline powder | [1][2][3][5] |

| Melting Point | 95 - 106 °C | [2][4][5][6][7][8] |

| Boiling Point | 319 °C (at 760 mmHg); 194 °C (at 15 mmHg) | [2][5][6] |

| Solubility | Sparingly soluble in water; Soluble in ethanol and acetone | [1][5] |

| Density | 1.144 ± 0.06 g/cm³ (Predicted) | [2][9] |

| pKa | ~4.71 | [2][5] |

| Molecular Formula | C₁₀H₁₂O₃ | [1][2][3][4][6][7] |

| Molecular Weight | 180.20 g/mol | [2][4][5][6][7] |

Experimental Protocols

The determination of the physical properties of a compound like this compound follows established laboratory protocols. Below are methodologies for key experiments.

2.1. Determination of Physical State and Appearance

This is a qualitative assessment performed under standard laboratory conditions (approximately 20-25 °C and 1 atm).

-

Objective: To visually inspect and record the physical form and color of the substance.

-

Methodology:

-

A small, representative sample of the compound is placed on a clean, dry watch glass or in a clear container.

-

The sample is observed against a white background to accurately determine its color.

-

The physical form (e.g., crystalline, powder, amorphous solid) is noted.

-

Observations are recorded, including any notable odor. This compound is generally reported to have no distinct odor.[1]

-

2.2. Melting Point Determination

The melting point is a critical indicator of purity.

-

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

-

Methodology (Capillary Method):

-

A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a controlled rate (initially rapid, then slow, e.g., 1-2 °C per minute, near the expected melting point).

-

The temperature at which the first drop of liquid appears is recorded as the onset of melting.

-

The temperature at which the entire solid has melted is recorded as the completion of melting.

-

The melting point is reported as a range. For pure compounds, this range is typically narrow.

-

2.3. Solubility Assessment

-

Objective: To determine the solubility of the compound in various solvents.

-

Methodology:

-

A small, measured amount of the solute (e.g., 10 mg) is added to a test tube containing a measured volume of the solvent (e.g., 1 mL).

-

The mixture is agitated (e.g., by vortexing) at a controlled temperature.

-

Visual observation is used to determine if the solid dissolves completely.

-

If the substance dissolves, more solute is added incrementally until saturation is reached. If it does not dissolve, the solvent volume is increased.

-

Solubility is typically expressed qualitatively (e.g., soluble, sparingly soluble, insoluble) or quantitatively (e.g., in mg/mL). Reports indicate this compound is sparingly soluble in water but soluble in organic solvents like ethanol and acetone.[1]

-

Workflow and Visualization

The following diagram illustrates a standard workflow for the physical characterization of a chemical compound.

Workflow for Physical Characterization

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | 1929-29-9 [chemicalbook.com]

- 3. This compound, 98% 100 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound(1929-29-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. This compound [myskinrecipes.com]

- 7. 3-(4-甲氧基苯基)丙酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 3-(4-甲氧基苯基)丙酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. chembk.com [chembk.com]

Navigating the Bioactivity of Phenylpropionic Acids: A Technical Guide to 3-(4-Methoxyphenyl)propionic Acid and its Biologically Active Analogue, HMPA

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Initial Scope: This technical guide was intended to provide a comprehensive overview of the predicted biological activity of 3-(4-Methoxyphenyl)propionic acid. However, a thorough review of the scientific literature reveals that while this compound is a valuable intermediate in the synthesis of pharmaceuticals, particularly anti-inflammatory and analgesic drugs, there is a significant lack of data on its direct biological activities.[1]

In contrast, a structurally related compound, 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), also known as dihydroferulic acid, has been the subject of extensive research. HMPA is a key metabolite of dietary polyphenols, produced by the gut microbiota, and exhibits a wide spectrum of biological effects.[2][3][4][5][6][7][8][9][10]

Therefore, this guide will briefly address the role of this compound as a synthetic precursor and will then focus on providing a detailed technical overview of the predicted and experimentally verified biological activities of its more biologically active analogue, HMPA. This information is presented with the assumption that researchers interested in the former compound will find the data on its hydroxylated and methoxylated counterpart highly relevant for structure-activity relationship studies and drug discovery efforts.

This compound: A Versatile Synthetic Intermediate

This compound serves as a crucial building block in organic synthesis. Its primary utility lies in its role as a precursor for the development of more complex molecules with therapeutic potential.[1] Key applications include:

-

Pharmaceutical Synthesis: It is a key intermediate in the synthesis of various pharmaceuticals, notably in the development of anti-inflammatory and analgesic medications.[1]

-

Biochemical Research: It is utilized in studies examining the effects of phenolic compounds on biological systems, aiding in the understanding of their roles in cellular processes.[1]

While direct biological activity data is scarce, its structural similarity to HMPA suggests that it may possess some, albeit likely less potent, biological effects. The addition of the hydroxyl group and the second methoxy group in HMPA appears to be critical for its significant bioactivity.

3-(4-hydroxy-3-methoxyphenyl)propionic Acid (HMPA): A Metabolite with Diverse Biological Activities

HMPA is a major metabolite of dietary polyphenols such as ferulic acid, curcumin, and hesperetin, transformed by the gut microbiota.[3][4][5][6] It has garnered significant attention for its potential health benefits, which are summarized below.

Predicted Biological Activities and Therapeutic Targets

HMPA has been shown to possess a range of biological activities, including anti-inflammatory, antioxidant, anti-diabetic, anti-obesity, and neuroprotective effects.[2][3][7][10] The primary therapeutic targets and mechanisms of action are detailed in the following sections.

Quantitative Data on Biological Activity

The following table summarizes the key quantitative data from various in vitro and in vivo studies on HMPA.

| Biological Activity | Model/Assay | Key Findings | Quantitative Data | Reference |

| Anti-obesity & Metabolic Regulation | High-fat diet-induced obese mice | Improved hepatic lipid metabolism, reduced body weight gain and hepatic steatosis. | 1% HMPA in diet for 5 weeks. | [2][7] |

| Anti-obesity & Metabolic Regulation | GPR41 receptor activation assay | HMPA is a specific agonist for GPR41, with greater affinity than its precursor, HMCA. | - | [2][7] |

| Antioxidant Activity | Mouse model of exhaustive exercise | Reduced plasma reactive oxygen metabolites and nitrite/nitrate levels. Enhanced antioxidant capacity. | 50 or 500 mg/kg/day for 14 days. | |

| Muscle Function | Mouse model | Enhanced absolute and relative grip strength. | 50 or 500 mg/kg/day for 14 days. | [6][11] |

| Neuroprotection | In vitro amyloid-β aggregation assay | Inhibited both nucleation and elongation phases of Aβ aggregation. | EC50 of 5-6 mM for LMW Aβ42. | [3] |

| Vasodilation | Human Umbilical Vein Endothelial Cells (HUVECs) | Sulfated and glucuronidated conjugates of HMPA promote nitric oxide (NO) production. | 1 µM of HMPA conjugates increased NO production. | [12] |

Signaling Pathways Modulated by HMPA

HMPA exerts its biological effects through the modulation of several key signaling pathways.

HMPA has been identified as a specific agonist for the G protein-coupled receptor 41 (GPR41). Activation of GPR41 in the context of hepatic lipid metabolism is believed to be a key mechanism for its anti-obesity and anti-steatotic effects.

References

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. Inhibitory Effects of 3-(4-Hydroxy-3-methoxyphenyl) Propionic Acid on Amyloid β-Peptide Aggregation In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. 3-(4-Hydroxy-3-methoxyphenyl) propionic acid contributes to improved hepatic lipid metabolism via GPR41 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Regulating Oxidative Stress and Muscle Fiber Composition [ouci.dntb.gov.ua]

- 9. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 10. researchgate.net [researchgate.net]

- 11. Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 3-(4-Methoxyphenyl)propionic Acid Derivatives and Analogs for Researchers and Drug Development Professionals

Introduction

3-(4-Methoxyphenyl)propionic acid and its derivatives represent a class of organic compounds with significant and diverse biological activities. This technical guide provides a comprehensive overview of their synthesis, mechanisms of action, and therapeutic potential, with a focus on their applications in drug discovery and development. The core structure, characterized by a methoxy-substituted phenyl ring attached to a propionic acid moiety, serves as a versatile scaffold for the design of novel therapeutic agents. This document details the synthesis of key analogs, summarizes their biological activities with quantitative data, outlines experimental protocols for their evaluation, and visualizes relevant biological pathways and experimental workflows.

Synthesis of this compound and its Derivatives

The synthesis of the parent compound, this compound, is a foundational step for the generation of a diverse library of derivatives.

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the hydrogenation of 4-methoxycinnamic acid.

Experimental Protocol:

-

Reaction Setup: A solution of 3-(4-methoxyphenyl)acrylic acid (4-methoxycinnamic acid) is prepared in a suitable solvent, such as tetrahydrofuran (THF).

-

Catalyst Addition: A catalytic amount of 10% palladium on activated carbon (Pd/C) is added to the solution.

-

Hydrogenation: The reaction mixture is subjected to hydrogenation at room temperature with continuous stirring for several hours.

-

Work-up: Upon completion of the reaction, the catalyst is removed by filtration. The filtrate is then concentrated under vacuum to yield the solid product.

-

Purification: The crude product can be further purified by recrystallization to obtain white to light beige crystalline powder of this compound.

This method typically results in a high yield of the desired product.

Synthesis of Derivatives

A variety of derivatives can be synthesized from the parent compound or related starting materials. For instance, amino and hydrazide derivatives have shown promising biological activities. The synthesis of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, for example, can be achieved through the reaction of 4-aminophenol with methyl acrylate or acrylic acid.[1] Further modifications can be made to introduce different functional groups and heterocyclic rings, leading to a wide array of analogs with diverse pharmacological profiles.

Biological Activities and Quantitative Data

Derivatives of this compound have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antioxidant effects.

Anticancer Activity

Several studies have investigated the anticancer potential of this compound derivatives. For example, certain coumarin derivatives bearing a methoxyphenyl group have been shown to exhibit cytotoxic effects against various cancer cell lines. The mechanism of action for some of these compounds involves the inhibition of the PI3K/AKT signaling pathway.[2]

Table 1: Anticancer Activity of Selected this compound Analogs

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| Coumarin Derivative 4h | PC-3 | 0.7 ± 0.4 | [3] |

| Coumarin Derivative 4g | PC-3 | 0.9 ± 0.4 | [3] |

| Coumarin Derivative 4a | SKOV-3 | 0.6 ± 0.2 | [3] |

| Coumarin Derivative 4h | SKOV-3 | 0.6 ± 0.1 | [3] |

| Chalcone Methoxy Derivative 3a | MDA-MB-231 | 10.7 (approx.) | [4] |

| Chalcone Methoxy Derivative 5a | MDA-MB-231 | 9.5 (approx.) | [4] |

IC50 values represent the concentration of the compound that inhibits 50% of cell growth.

Anti-inflammatory Activity

The structural similarity of some this compound analogs to non-steroidal anti-inflammatory drugs (NSAIDs) suggests their potential as anti-inflammatory agents. The primary mechanism of action for NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, mediators of inflammation.

Antioxidant Activity

Many phenolic compounds, including derivatives of this compound, exhibit antioxidant properties. Their ability to scavenge free radicals can be evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of the biological activities of these compounds.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

Protocol:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds for a specific duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

-

Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.

Protocol:

-

Solution Preparation: A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared. The test compounds are also dissolved to create a series of concentrations.

-

Reaction Mixture: A specific volume of the test compound solution is mixed with the DPPH solution.

-

Incubation: The reaction mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of the solution is measured spectrophotometrically at approximately 517 nm. A decrease in absorbance indicates radical scavenging activity.

-

Data Analysis: The percentage of radical scavenging activity is calculated, and the IC50 or EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

Visualizations

The following diagrams, created using the DOT language, illustrate key processes and pathways related to the study of this compound derivatives.

References

- 1. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis and bioactivity study on oxygen-heterocyclic-based pyran analogues as effective P-glycoprotein-mediated multidrug resistance in MCF-7/ADR cell - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safe Handling of 3-(4-Methoxyphenyl)propionic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 3-(4-Methoxyphenyl)propionic acid (CAS No: 1929-29-9), a compound frequently utilized in pharmaceutical development and organic synthesis. Adherence to the following protocols is crucial to ensure a safe laboratory environment.

Chemical Identification and Physical Properties

This compound, also known as 4-Methoxyhydrocinnamic acid, is a white to light orange crystalline powder.[1][2][3] It is a key intermediate in the synthesis of various bioactive molecules, particularly in the development of anti-inflammatory and analgesic drugs.[2][3]

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₃ | [3] |

| Molecular Weight | 180.20 g/mol | [3][4][5] |

| CAS Number | 1929-29-9 | [3] |

| EC Number | 217-678-0 | [4][6] |

| Appearance | White to light yellow to light orange powder/crystal | |

| Melting Point | 98-100 °C | [4] |

| Boiling Point | 194 °C at 15 mmHg | [5] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol and acetone. | [2] |

| pKa | 4.71 ± 0.10 (Predicted) | |

| Storage Temperature | Room Temperature, sealed in a dry place. | [5] |

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are skin, eye, and respiratory irritation.[6][7]

GHS Classification

| Hazard Class | Category |

| Skin Corrosion/Irritation | Category 2[7] |

| Serious Eye Damage/Eye Irritation | Category 2 / 2A[7] |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | Category 3[7] |

GHS Label Elements

| Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning [6][7] |

| Hazard Statements | H315: Causes skin irritation.[6][7] H319: Causes serious eye irritation.[6][7] H335: May cause respiratory irritation.[6][7] |

| Precautionary Statements | Prevention: P261, P264, P271, P280[6][7] Response: P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362+P364[6][7] Storage: P403+P233, P405[6][7] Disposal: P501[6][7] |

NFPA 704 Rating

| Category | Rating |

| Health | 2 |

| Flammability | 1 |

| Instability | 0 |

| Special | - |

Source:[1]

Experimental Protocols for Safe Handling

The following protocols are designed to minimize exposure and ensure the safe handling of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

Before handling the compound, ensure the following PPE is worn:

-

Eye Protection: Chemical safety goggles or a face shield.[7][8]

-

Hand Protection: Chemically resistant gloves (e.g., nitrile).[7][8]

-

Skin and Body Protection: A laboratory coat and closed-toe shoes are mandatory.[8]

-

Respiratory Protection: For operations that may generate dust, a NIOSH-approved N95 respirator is recommended.[4][8]

Personal Protective Equipment (PPE) selection workflow.

Weighing and Transferring the Solid Compound

Due to its potential to cause respiratory irritation, weighing and transferring this compound should be performed with care to avoid generating dust.

-

Preparation: Designate a specific area for weighing. Cover the work surface with absorbent bench paper.

-

Ventilation: Whenever possible, perform weighing and handling operations inside a chemical fume hood.[6] If a fume hood is not available, use a balance with an enclosure.

-

Procedure: a. Place a tared weigh boat or container on the balance. b. Carefully transfer the desired amount of the compound from the stock bottle to the weigh boat using a clean spatula. Avoid sudden movements that could create airborne dust. c. Close the stock container immediately after use. d. Record the weight. e. Use disposable tools like weigh paper and spatulas and discard them immediately after use into a designated waste container.

Preparation of Solutions

-

Solvent Addition: When preparing a solution, slowly add the weighed solid to the solvent to prevent splashing.

-

Mixing: If the solid is to be mixed with a liquid, add the solid to the liquid in small portions.

-

Ventilation: If using a volatile solvent, the entire procedure should be conducted within a chemical fume hood.

Storage

Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[6][8] Keep it away from strong oxidizing agents.[8]

Emergency Procedures

First Aid Measures

-

Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[6][7]

-

Skin Contact: In case of contact, immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[8] Get medical attention if skin irritation occurs.[6][7]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[6][7][8]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek medical attention.[7]

Spill Response

For a minor spill of the solid material:

-

Evacuate and Alert: Alert personnel in the immediate area.

-

Ventilate: Ensure the area is well-ventilated.

-

Contain: Prevent further spread of the dust.

-

Clean-up: Carefully sweep or vacuum the spilled material and place it into a suitable, labeled container for disposal. Avoid generating dust during clean-up.

-

Decontaminate: Clean the spill area with soap and water.

-

Waste Disposal: Dispose of the collected waste and contaminated cleaning materials as hazardous waste in accordance with local regulations.

For large spills, or if you are unsure how to handle the spill, evacuate the area and contact your institution's environmental health and safety department.

General workflow for the safe handling of this compound.

Disposal Considerations

Dispose of contents and container in accordance with local, regional, and national regulations.[6] Do not dispose of down the drain or in regular trash unless explicitly permitted by your institution's waste management guidelines. Contaminated materials and empty containers should be treated as hazardous waste.

Stability and Reactivity

-

Stability: The compound is stable under normal temperatures and pressures.[8]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[8]

-

Hazardous Decomposition Products: Thermal decomposition can produce carbon monoxide and carbon dioxide.[8]

This guide is intended to provide comprehensive safety information. Always consult the most recent Safety Data Sheet (SDS) from your supplier before use and adhere to all institutional safety protocols.

References

- 1. studylib.net [studylib.net]

- 2. sites.rowan.edu [sites.rowan.edu]

- 3. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]

- 4. ehs.wisc.edu [ehs.wisc.edu]

- 5. Article - Laboratory Safety Manual - ... [policies.unc.edu]

- 6. Powder Weighing Procedure | Safety Unit [weizmann.ac.il]

- 7. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]

- 8. sfasu.edu [sfasu.edu]

A Technical Guide to 3-(4-Methoxyphenyl)propionic Acid for Researchers and Drug Development Professionals

An In-depth Review of Commercial Suppliers, Synthesis, and Biological Significance

This technical guide provides a comprehensive overview of 3-(4-Methoxyphenyl)propionic acid, a valuable building block in pharmaceutical and chemical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on commercial suppliers, experimental protocols, and the biological context of this compound and its key metabolite.

Commercial Availability and Supplier Specifications

This compound (CAS No. 1929-29-9) is readily available from a variety of commercial suppliers. The quality and specifications of the product can vary, making it crucial for researchers to select a supplier that meets the requirements of their specific application. Key purchasing considerations include purity, available quantities, and the availability of detailed technical documentation such as Certificates of Analysis (CoA).

Below is a summary of prominent suppliers and their typical product specifications.

| Supplier | Purity Specification | Available Quantities | Additional Information |

| Sigma-Aldrich | ≥98% | 10 g, 25 g, 100 g | Provides Certificates of Analysis and has a documented Quality Level of 100.[1] |

| Thermo Scientific Chemicals | ≥97.5% (by Silylated GC or Aqueous acid-base Titration) | 25 g, 100 g | Offers detailed specification sheets.[2] |

| Biosynth | Not specified, sold for pharmaceutical testing | 0.1 kg, 0.25 kg, 0.5 kg, 1 kg, 2 kg | Offers custom packaging and bulk quantities upon request.[3] |

| J&K Scientific | 98% | Custom quantities | Provides Safety Data Sheets (SDS) and Certificates of Analysis.[4] |

| ChemicalBook | 99% | kg quantities | Acts as a directory for various suppliers, primarily based in China.[5] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂O₃ | [1] |

| Molecular Weight | 180.20 g/mol | [1] |

| CAS Number | 1929-29-9 | [1] |

| Melting Point | 98-100 °C (lit.) | [1] |

| Appearance | White to light beige crystalline powder | [5] |

| Synonyms | 4-Methoxyhydrocinnamic acid, p-Methoxyhydrocinnamic acid | [1] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through the hydrogenation of 3-(4-methoxyphenyl)acrylic acid.[5]

Materials:

-

3-(4-methoxyphenyl)acrylic acid

-

10% Palladium on activated carbon (catalytic amount)

-

Tetrahydrofuran (THF)

-

Hydrogen gas

Procedure:

-

Dissolve 3-(4-methoxyphenyl)acrylic acid in tetrahydrofuran.

-

Add a catalytic amount of 10% palladium on activated carbon to the solution.

-

Carry out the hydrogenation reaction under a hydrogen atmosphere with continuous stirring at room temperature for 5 hours.

-

Upon completion, filter the reaction mixture to remove the palladium catalyst.

-

Concentrate the filtrate under vacuum to yield the solid product, this compound.

References

Methodological & Application

Application Notes and Protocols: 1H NMR Spectrum of 3-(4-Methoxyphenyl)propionic acid

Introduction

These application notes provide a detailed analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 3-(4-Methoxyphenyl)propionic acid. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and characterization of organic molecules. The provided data and protocols are essential for identifying and quantifying this compound in various experimental settings.

Molecular Structure and Proton Environments

The structure of this compound contains several distinct proton environments that give rise to a characteristic 1H NMR spectrum. The key proton groups are the carboxylic acid proton (-COOH), the aromatic protons on the benzene ring, the methoxy group protons (-OCH₃), and the two methylene groups (-CH₂-) of the propionic acid side chain.

1H NMR Spectral Data

The 1H NMR spectrum of this compound was acquired in deuterated chloroform (CDCl₃) at 399.65 MHz.[1] The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: 1H NMR Data of this compound in CDCl₃

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-a (-COOH) | ~11.0 | Singlet (broad) | 1H | - |

| H-d (Ar-H) | 7.120 | Doublet | 2H | ~8.6 |

| H-e (Ar-H) | 6.833 | Doublet | 2H | ~8.6 |

| H-b (-OCH₃) | 3.777 | Singlet | 3H | - |

| H-c (-CH₂-) | 2.892 | Triplet | 2H | ~7.7 |

| H-f (-CH₂-) | 2.64 | Triplet | 2H | ~7.7 |

Note: The chemical shift of the carboxylic acid proton (H-a) can be broad and its position may vary depending on concentration and temperature.

Interpretation of the Spectrum

-

Carboxylic Acid Proton (H-a): A broad singlet is observed at a downfield chemical shift of approximately 11.0 ppm, which is characteristic of a carboxylic acid proton.

-

Aromatic Protons (H-d and H-e): The para-substituted benzene ring gives rise to two doublets. The two protons (H-d) ortho to the propionic acid side chain are deshielded by the electron-withdrawing effect of the carboxylic group and resonate at 7.120 ppm. The two protons (H-e) ortho to the electron-donating methoxy group are more shielded and appear at 6.833 ppm. The coupling between these adjacent aromatic protons results in a doublet splitting pattern with a typical ortho-coupling constant of approximately 8.6 Hz.

-

Methoxy Protons (H-b): The three protons of the methoxy group appear as a sharp singlet at 3.777 ppm.

-

Methylene Protons (H-c and H-f): The two methylene groups of the propionic acid chain form an ethyl-like system. The protons on the carbon adjacent to the aromatic ring (H-c) appear as a triplet at 2.892 ppm, while the protons on the carbon adjacent to the carbonyl group (H-f) resonate as a triplet at 2.64 ppm. The triplet multiplicity arises from the coupling with the adjacent methylene group, with a typical vicinal coupling constant of around 7.7 Hz.

Experimental Protocols

Sample Preparation

-

Weighing the Sample: Accurately weigh approximately 38 mg of this compound.[1]

-

Dissolving the Sample: Transfer the weighed sample into a clean, dry vial. Add approximately 0.5 mL of deuterated chloroform (CDCl₃).[1]

-

Homogenization: Gently swirl or vortex the vial to ensure the sample is completely dissolved.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

Reference Standard: CDCl₃ typically contains a small amount of non-deuterated chloroform (CHCl₃) which gives a signal at 7.26 ppm that can be used as an internal reference. Alternatively, a small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).

NMR Instrument Parameters (for a ~400 MHz Spectrometer)

-

Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Number of Scans (NS): 16 to 64 (depending on sample concentration)

-

Relaxation Delay (D1): 1-5 seconds

-

Acquisition Time (AQ): 3-4 seconds

-

Spectral Width (SW): 16 ppm (from -2 to 14 ppm)

-

Transmitter Frequency (O1P): Centered in the middle of the spectrum (e.g., 6 ppm).

Data Processing

-

Fourier Transform (FT): Apply an exponential window function with a line broadening factor of 0.3 Hz to the Free Induction Decay (FID) and then perform a Fourier transform.

-

Phasing: Manually or automatically phase the spectrum to obtain a flat baseline and pure absorption peaks.

-

Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline across the entire spectrum.

-

Referencing: Calibrate the chemical shift scale by setting the residual CHCl₃ peak to 7.26 ppm or the TMS peak to 0.00 ppm.

-

Integration: Integrate all the signals to determine the relative number of protons for each peak.

-

Peak Picking: Identify and label the chemical shifts of all the peaks.

Visualizations

Molecular Structure with Proton Assignments

Caption: Structure of this compound with proton assignments.

Experimental Workflow

Caption: Workflow for 1H NMR analysis of this compound.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of 3-(4-Methoxyphenyl)propionic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-(4-Methoxyphenyl)propionic acid, also known as p-methoxyhydrocinnamic acid, is a phenolic compound of significant interest in biomedical and pharmaceutical research.[1][2] It is recognized as a key metabolite produced by the gut microbiota from the biotransformation of dietary polyphenols, such as ferulic acid, curcumin, and hesperetin. Emerging research indicates its potential role in modulating host metabolism, including improving hepatic steatosis and insulin sensitivity, as well as influencing muscle development.[3][4]